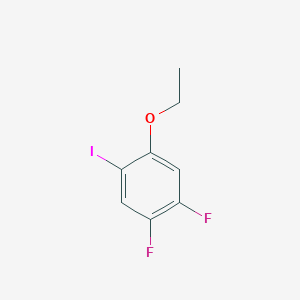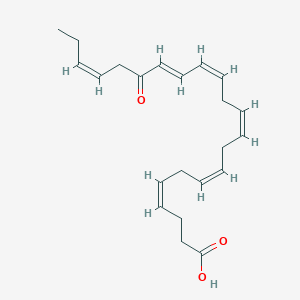
Cyclohexadeca-1,9-diyne
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyclohexadeca-1,9-diyne is a cyclic alkyne with the molecular formula C₁₆H₂₆ This compound is characterized by the presence of two triple bonds located at the 1 and 9 positions of the cyclohexadecane ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Cyclohexadeca-1,9-diyne can be synthesized through several methods, including:
Cycloalumination Reaction: This method involves the reaction of cyclic alkynes and alkadiynes with organoaluminum compounds, such as triethylaluminum (Et₃Al), in the presence of a zirconium catalyst (Cp₂ZrCl₂).
Ring-Closing Alkyne Metathesis: This method involves the use of a ruthenium-based catalyst to promote the ring-closing metathesis of linear diynes, resulting in the formation of the cyclic diyne structure.
Industrial Production Methods:
Analyse Des Réactions Chimiques
Cyclohexadeca-1,9-diyne undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: KMnO₄, OsO₄, and other oxidizing agents.
Reduction: Pd/C, hydrogen gas (H₂).
Substitution: Amines, thiols, and other nucleophiles.
Major Products Formed:
Oxidation: Diketones, carboxylic acids.
Reduction: Cyclohexadecane.
Substitution: Amino or thio-substituted this compound derivatives.
Applications De Recherche Scientifique
Cyclohexadeca-1,9-diyne has several applications in scientific research, including:
Mécanisme D'action
The mechanism of action of cyclohexadeca-1,9-diyne involves its ability to participate in various chemical reactions due to the presence of its triple bonds. These reactions can lead to the formation of reactive intermediates, such as radicals or carbocations, which can interact with molecular targets and pathways in biological systems. The compound’s reactivity is influenced by factors such as the nature of the substituents on the ring and the reaction conditions .
Comparaison Avec Des Composés Similaires
Cyclohexadeca-1,9-diyne can be compared with other cyclic diynes, such as:
Cyclododeca-1,6-diyne: A smaller cyclic diyne with similar reactivity but different ring size and properties.
Cyclotetradeca-1,8-diyne: Another cyclic diyne with a larger ring size, which can affect its chemical behavior and applications.
Uniqueness: this compound is unique due to its specific ring size and the position of its triple bonds, which confer distinct chemical properties and reactivity compared to other cyclic diynes. This uniqueness makes it a valuable compound for various scientific and industrial applications.
Propriétés
Numéro CAS |
1697-71-8 |
|---|---|
Formule moléculaire |
C16H24 |
Poids moléculaire |
216.36 g/mol |
Nom IUPAC |
cyclohexadeca-1,9-diyne |
InChI |
InChI=1S/C16H24/c1-2-4-6-8-10-12-14-16-15-13-11-9-7-5-3-1/h1-6,11-16H2 |
Clé InChI |
GXUWHVULMVSCKW-UHFFFAOYSA-N |
SMILES canonique |
C1CCCC#CCCCCCCC#CCC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


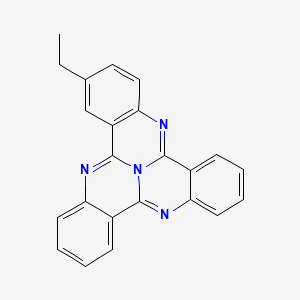
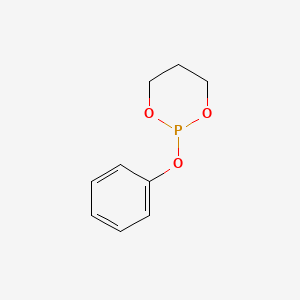
![tert-butyl-[[(1R,3R,7S)-8-(1-ethoxyethoxy)-5,5,11,11-tetramethyl-4,6,10,12-tetraoxatricyclo[7.3.0.03,7]dodecan-2-yl]oxy]-diphenylsilane](/img/structure/B14761024.png)
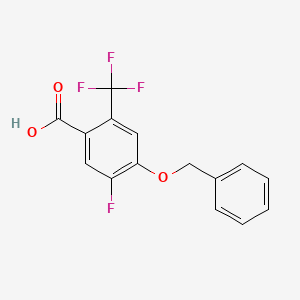
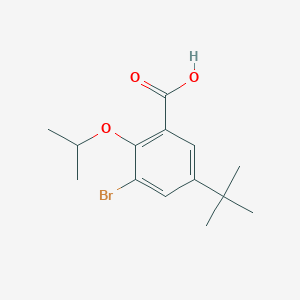
![Chloro[tris(pentafluorophenyl)]germane](/img/structure/B14761038.png)
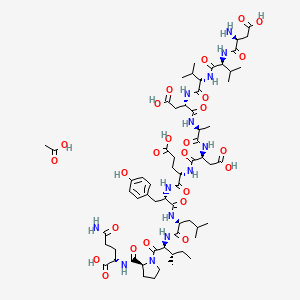
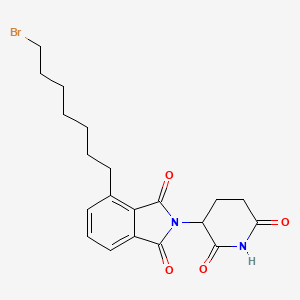
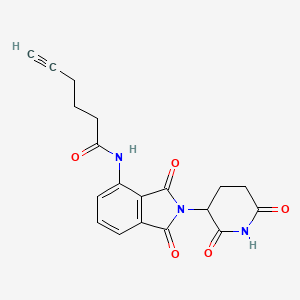

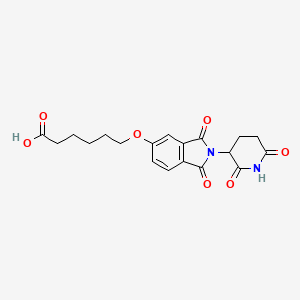
![[(3R,4S,5R)-2-acetyloxy-4-phenylmethoxy-5-(phenylmethoxymethyl)oxolan-3-yl] acetate](/img/structure/B14761079.png)
